5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid
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Overview
Description
5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or a biphasic mixture of chloroform and aqueous sodium bicarbonate .
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Scientific Research Applications
5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid primarily involves the protection of the amino group, preventing unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
- (S)-3-Amino-2-(tert-butoxycarbonyl)aminopropanoic acid
- Nalpha-Boc-(S)-beta-aminoalanine
Uniqueness
5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the Boc group ensures that the amino group is protected during various synthetic steps, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-8(9(13)14)6-5-7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |
InChI Key |
OBZVEXKLKXLILY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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